

Application Note: Large-Scale Synthesis of 5-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Iodo-2-methoxybenzoic acid

CAS No.: 2786-00-7

Cat. No.: B1308377

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Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of **5-Iodo-2-methoxybenzoic acid** (CAS: 54811-38-0), a critical intermediate in the manufacturing of SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin).

While traditional methods utilize Iodine Monochloride (ICl) or Sandmeyer reactions, this guide prioritizes Oxidative Iodination using Iodine (

) and Sodium Periodate (

). This route is selected for its superior atom economy, manageable safety profile on the kilogram scale, and high regioselectivity (>95:5 para:ortho ratio relative to the methoxy group).

Key Performance Indicators (KPIs)

Parameter	Target Specification
Yield	> 85% Isolated Yield
Purity (HPLC)	> 99.0% (Area %)
Regio-isomer (3-Iodo)	< 0.5%
Appearance	White to Off-white Crystalline Solid

Strategic Route Selection

Pathway Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The substrate, 2-methoxybenzoic acid (

-anisic acid), contains two directing groups:

- Methoxy (-OMe): Strong activator, ortho, para-director.
- Carboxyl (-COOH): Moderate deactivator, meta-director.

Both groups cooperatively direct the incoming electrophile to the 5-position (para to -OMe, meta to -COOH).

Why Oxidative Iodination?

- Vs. Iodine Monochloride (ICl): ICl is corrosive, difficult to handle in bulk, and often leads to poly-iodination byproducts due to its high reactivity.
- Vs. Sandmeyer: Avoids the formation of potentially explosive diazonium salts and toxic copper waste streams.
- Mechanism: The oxidant () generates a highly reactive iodonium species () in situ from molecular iodine, ensuring complete utilization of the iodine source (Atom Economy).

Reaction Mechanism & Logic

The reaction proceeds via the generation of an electrophilic iodine species. In acidic media, periodate oxidizes molecular iodine, generating

, which attacks the electron-rich 5-position.

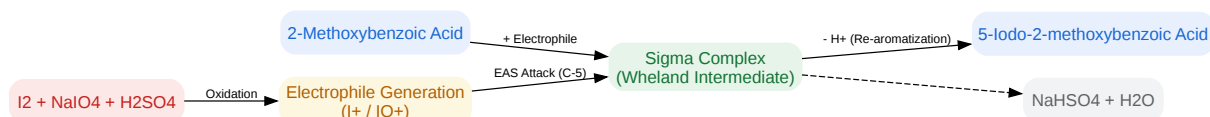


Figure 1: Mechanistic pathway for the oxidative iodination of o-anisic acid.

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Detailed Experimental Protocol

Scale: 1.0 kg Input (2-Methoxybenzoic Acid) Reaction Volume: ~5-6 Liters

Materials & Reagents

Reagent	CAS	Eq.	Mass/Vol	Role
2-Methoxybenzoic Acid	579-75-9	1.0	1.00 kg	Substrate
Iodine ()	7553-56-2	0.45	0.75 kg	Iodinating Agent
Sodium Periodate ()	7790-28-5	0.25	0.35 kg	Oxidant
Acetic Acid (Glacial)	64-19-7	Solvent	4.0 L	Solvent
Sulfuric Acid (conc.)	7664-93-9	Catalyst	150 mL	Catalyst
Sodium Bisulfite (aq)	7631-90-5	Quench	~500 mL	Quench Excess

Note: Stoichiometry is adjusted because

regenerates electrophilic iodine from iodide byproducts, theoretically allowing 100% atom economy of

. However, a slight excess of iodine is often used to drive completion.

Step-by-Step Procedure

Phase A: Reaction Initiation

- Setup: Equip a 10L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.
- Charging: Charge Acetic Acid (4.0 L) and 2-Methoxybenzoic Acid (1.00 kg). Stir at 200 RPM until fully dissolved.
- Catalyst Addition: Add Sulfuric Acid (150 mL) slowly. Caution: Exothermic.

- Iodine Charge: Add Iodine (

, 0.75 kg) in a single portion. The solution will turn dark violet/brown.

Phase B: Oxidative Addition (Critical Step)[1] 5. Heating: Warm the reactor jacket to 45°C. 6.

Oxidant Addition: Dissolve Sodium Periodate (

, 0.35 kg) in minimal water (or add as a solid in portions if water content must be minimized).

Add slowly over 60 minutes.

- Process Control: Maintain internal temperature between 50°C - 60°C. Do not exceed 65°C to prevent sublimation of iodine.
- Reaction: Stir at 60°C for 4–6 hours.
- IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC.
- Criteria: Substrate < 1.0%.[2] If > 1.0%, add 0.05 eq and stir for 1 hour.

Phase C: Quench & Workup 9. Cooling: Cool the reactor to 20°C. 10. Quench: Slowly add 10% Sodium Bisulfite solution until the dark iodine color fades to a pale yellow/orange. This reduces unreacted electrophilic iodine species. 11. Precipitation: Slowly add Cold Water (4.0 L) over 1 hour. The product will precipitate as a heavy white solid.

- Note: Rapid addition may occlude impurities.
- Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

Phase D: Isolation & Purification 13. Filtration: Filter the slurry using a centrifuge or Nutsche filter. 14. Wash: Wash the cake with Water (2 x 1.0 L) followed by Cold Isopropanol/Water (1:4, 500 mL) to remove trace regio-isomers. 15. Drying: Dry in a vacuum oven at 55°C for 12 hours.

Process Flow Diagram

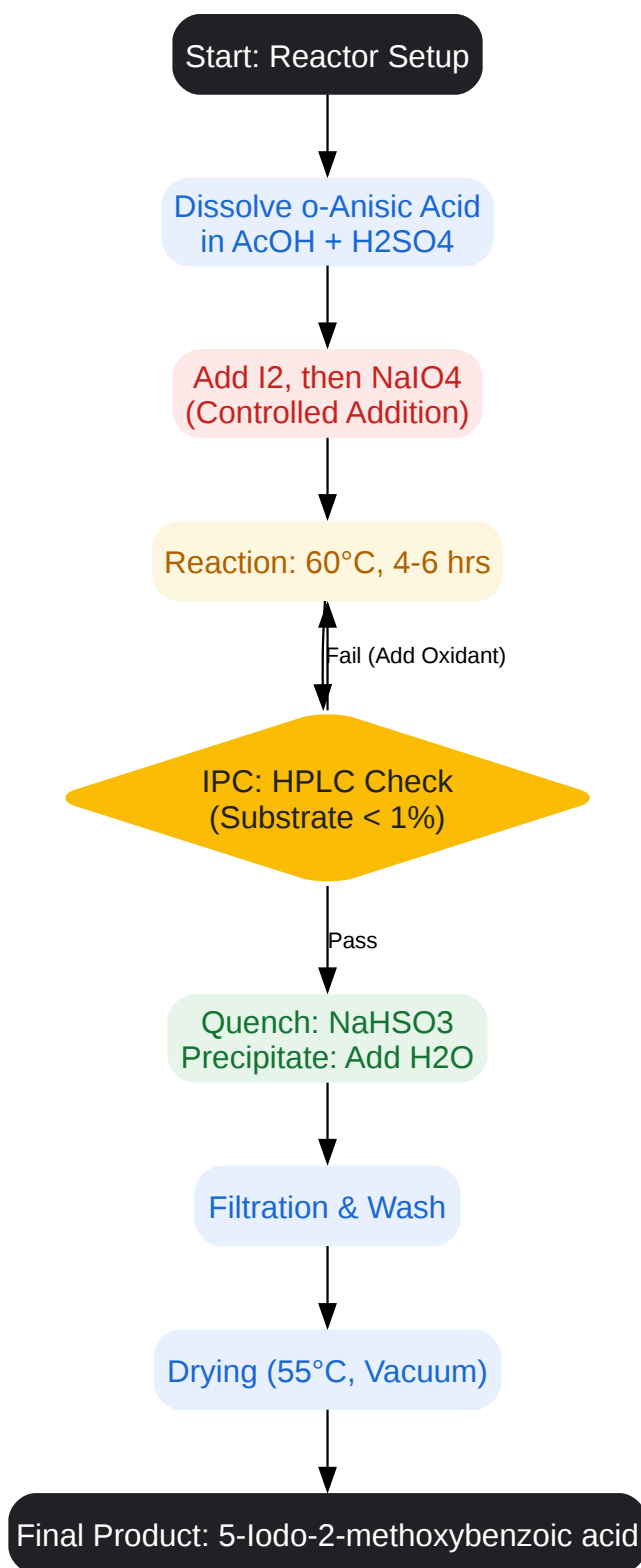


Figure 2: Process flow for the large-scale synthesis.

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Analytical Controls & Troubleshooting

HPLC Method (IPC & Release)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 254 nm.
- Retention Times (Approx):
 - 2-Methoxybenzoic acid: ~4.5 min
 - **5-Iodo-2-methoxybenzoic acid**: ~9.2 min
 - 3-Iodo isomer (impurity): ~8.8 min

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Insufficient oxidant or iodine loss via sublimation.	Check reactor seal. Add 0.1 eq . Ensure temp > 50°C.
High 3-Iodo Isomer	Temperature too high during addition.[3]	Maintain addition temp < 55°C. Recrystallize from Ethyl Acetate/Heptane.[4]
Purple Product	Incomplete quench of Iodine.	Wash wet cake with dilute Sodium Thiosulfate solution.
Low Yield	Product loss in mother liquor.	Ensure final slurry temp is < 5°C. Limit organic solvent in wash.

Safety & Handling (E-E-A-T)

- Iodine (): Solid iodine sublimates; vapors are severely irritating to the respiratory tract. Use dedicated extraction/scrubbing.
- Sodium Periodate: Strong oxidizer.[2] Keep away from organic reducing agents until controlled reaction.
- Acetic Acid: Corrosive. Use chemically resistant gloves (Butyl rubber).
- Thermal Runaway: The oxidation of iodine is exothermic. Do not rush the addition of .

References

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